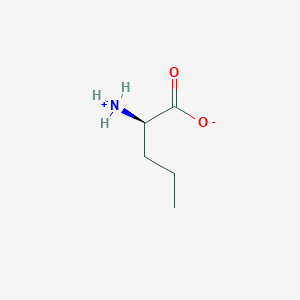

DL-norvaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DL-norvaline is the racemic (DL) form of norvaline, a non-proteinogenic α-amino acid and a straight-chain isomer of the more common branched-chain amino acid, valine. As a racemic mixture, it contains equal parts D- and L-norvaline. This composition makes it a fundamentally different procurement choice compared to its enantiopure counterparts. Its primary utility is as a cost-effective synthetic building block or precursor in applications where chirality is either not required in the final product or is introduced in a subsequent step, such as through chemical or enzymatic resolution.

Substituting DL-norvaline with its enantiopure form, L-norvaline, or its structural isomer, L-valine, can lead to process failure or economic inefficiency. For chiral synthesis, such as in the preparation of the drug Perindopril from L-norvaline, using the DL-racemate would yield an undesired mixture of diastereomers, creating significant purification challenges. Conversely, procuring the more expensive, enantiomerically pure L-norvaline for an achiral application is economically unsound, as the synthesis of the DL-racemate is more direct and cost-effective. The structural difference between norvaline (straight-chain) and valine (branched-chain) also precludes direct substitution, as it impacts molecular interactions, enzyme binding, and the fragmentation patterns in mass spectrometry, making them analytically distinct.

References

- [1] Synthesis method of D, L-norvaline. CN101508654B.

- [2] Method for synthesis of L-norvaline. CN1962613A.

- [3] Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.

- [4] Zhong, Y., et al. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry (2016).

Economic Advantage as a Racemic Precursor vs. Enantiopure Synthesis

The primary procurement driver for DL-norvaline is its position as an economical precursor for chiral norvaline. Standard chemical synthesis routes starting from achiral materials like n-pentanoic acid naturally produce the DL-racemic mixture. Obtaining enantiopure L- or D-norvaline requires additional, costly, and yield-reducing steps such as chemical or enzymatic resolution. For example, a common route to L-norvaline involves synthesizing the racemic intermediate, followed by resolution with L-tartaric acid, recrystallization, and hydrolysis, all of which add process complexity and cost compared to isolating the initial DL-norvaline product.

| Evidence Dimension | Process Complexity for Synthesis |

| Target Compound Data | Direct synthesis via bromination and ammonolysis of n-pentanoic acid yields the DL-racemate. |

| Comparator Or Baseline | L-norvaline requires the synthesis of the DL-form followed by multiple resolution, recrystallization, and hydrolysis steps. |

| Quantified Difference | At least 3-4 additional process steps (resolution, recrystallization, hydrolysis, recovery) are required to obtain an enantiopure form from the racemate. |

| Conditions | Standard chemical synthesis from achiral precursors. |

For applications that are achiral or use resolution internally, procuring DL-norvaline avoids the significant added cost of external enantiomeric separation.

Distinct Physical Properties: Differentiated Solubility and Handling from Enantiopure Forms

Racemic mixtures of amino acids often exhibit different physical properties, such as solubility and melting point, compared to their pure enantiomers. This is because the racemate can crystallize as a distinct compound with a different crystal lattice. For DL-norvaline, its reported solubility in water is 83.9 g/L. While a direct head-to-head study under identical conditions is not available, studies on the closely related L-norvaline show its solubility is highly dependent on the solvent system, and it is known that racemates and pure enantiomers can have significantly different solubilities. This difference is critical for process design, enabling selective crystallization or requiring different solvent systems for formulation and purification.

| Evidence Dimension | Solubility in Water |

| Target Compound Data | 83.9 g/L |

| Comparator Or Baseline | L-Norvaline: Solubility data is available across various solvents, but a direct comparison at identical temperature/pH is not published. However, it is a well-established principle that racemic and chiral crystal forms have different solubilities. |

| Quantified Difference | Not directly quantified, but the principle of differential solubility is a key factor in separation and formulation science. |

| Conditions | Aqueous solution, standard temperature and pressure. |

The unique solubility profile of DL-norvaline can be exploited for specific crystallization processes or may necessitate different handling and formulation protocols than its enantiopure counterparts.

Required Substrate for Dynamic Kinetic Resolution (DKR) Processes

Dynamic Kinetic Resolution (DKR) is an advanced synthetic strategy that converts an entire racemic mixture into a single, desired enantiomer, theoretically achieving 100% yield. This process explicitly requires a racemic starting material like DL-norvaline. In a typical DKR, one enantiomer is selectively transformed by an enzyme (e.g., an amidase or protease) while the other, unreactive enantiomer is continuously racemized in situ by a catalyst. This approach combines the cost-effectiveness of a racemic precursor with the high enantiopurity of a stereoselective process, making DL-norvaline the essential and most economical starting material for such advanced syntheses.

| Evidence Dimension | Substrate Suitability for DKR |

| Target Compound Data | Serves as the essential 1:1 mixture of enantiomers required for the DKR process. |

| Comparator Or Baseline | L-Norvaline or D-Norvaline: Unsuitable as a DKR substrate, as there is no second enantiomer to racemize and convert. |

| Quantified Difference | Enables theoretical yields of up to 100% of a single enantiomer, versus a maximum of 50% for standard kinetic resolution without in-situ racemization. |

| Conditions | Chemoenzymatic reaction combining a stereoselective enzyme with a racemization catalyst. |

For manufacturing processes utilizing DKR to produce single-enantiomer products, procuring the racemic DL-norvaline is a fundamental process requirement.

Economical Feedstock for Chiral Amino Acid Production

As the direct output of common synthetic routes, DL-norvaline serves as the most cost-effective starting material for large-scale production of enantiopure D- or L-norvaline via subsequent resolution steps. This is relevant for manufacturing intermediates for pharmaceuticals where a specific enantiomer is required.

Starting Material for Advanced Dynamic Kinetic Resolution (DKR) Syntheses

In processes designed for high-yield production of a single enantiomer, DL-norvaline is the mandatory substrate. Its use in DKR allows for the theoretical conversion of 100% of the racemic material into the desired chiral product, a significant efficiency gain over classical resolution.

Synthesis of Achiral Derivatives and Materials

When used as a precursor for products where the final molecular structure is achiral or where stereochemistry is irrelevant (e.g., certain polymers, ligands for specific achiral catalysts, or as a component in nutritional supplement mixtures where both forms are utilized), DL-norvaline provides the required chemical scaffold without the premium cost of an enantiopure material.

References

- [1] Synthesis method of D, L-norvaline. CN101508654B.

- [2] Method for synthesis of L-norvaline. CN1962613A.

- [3] Wuyts, S., et al. Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks. The Journal of Organic Chemistry (2006).

- [4] Amino acid compounds. US20090076147A1.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

760-78-1